[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid
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Overview
Description
2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core linked to an acetamidobenzenesulfonyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with tetrahydroisoquinoline under specific conditions to form the intermediate product. This intermediate is further reacted with acetic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of sulfonamide-sensitive enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Shares the acetamidobenzenesulfonyl group but differs in its azide functionality.
Sulfanilamide: Contains a similar sulfonamide group but lacks the tetrahydroisoquinoline core.
Uniqueness
The uniqueness of 2-[2-(4-Acetamidobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its tetrahydroisoquinoline core and acetamidobenzenesulfonyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[2-(4-acetamidophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)20-15-6-8-16(9-7-15)27(25,26)21-11-10-14-4-2-3-5-17(14)18(21)12-19(23)24/h2-9,18H,10-12H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
ALUHYSMGBTXUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O |
Origin of Product |
United States |
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